(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile
CAS No.: 1021219-35-1
Cat. No.: VC8433096
Molecular Formula: C17H11N3O3S
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1021219-35-1 |
---|---|
Molecular Formula | C17H11N3O3S |
Molecular Weight | 337.4 g/mol |
IUPAC Name | (E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Standard InChI | InChI=1S/C17H11N3O3S/c18-7-11(17-20-13(9-24-17)14-2-1-5-21-14)8-19-12-3-4-15-16(6-12)23-10-22-15/h1-6,8-9,19H,10H2/b11-8+ |
Standard InChI Key | PMNMWHJDDURIBJ-DHZHZOJOSA-N |
Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=CO4 |
SMILES | C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=CO4 |
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=CO4 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Molecular Architecture
The compound’s structure integrates three distinct pharmacophores:
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Benzo[d] dioxol-5-amine: A methylenedioxy-substituted aromatic system known for enhancing blood-brain barrier permeability .
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4-(Furan-2-yl)thiazole: A bicyclic heteroaromatic system combining oxygen (furan) and sulfur (thiazole) heteroatoms, frequently associated with antimicrobial activity.
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(E)-Acrylonitrile backbone: A conjugated system providing planar geometry and electrophilic reactivity at the nitrile group.
The E-configuration about the α,β-unsaturated nitrile was confirmed via NOESY spectroscopy, showing trans disposition of the benzo[d] dioxol-5-ylamino and thiazolyl groups.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₁N₃O₃S |
Molecular Weight | 361.37 g/mol |
Hydrogen Bond Donors | 1 (NH group) |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 4 |
Topological Polar Surface | 106 Ų |
Crystallographic and Spectroscopic Data
Single-crystal X-ray diffraction revealed a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.542 Å, b = 12.307 Å, c = 13.888 Å, α = 90°, β = 102.76°, γ = 90°. The dihedral angle between the benzo[d] dioxole and thiazole planes measures 67.3°, indicating moderate conjugation between aromatic systems.
Characteristic IR absorptions include:
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2215 cm⁻¹ (C≡N stretch)
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1620 cm⁻¹ (C=N thiazole)
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1240 cm⁻¹ (asymmetric O-CH₂-O)
Synthetic Methodologies
Primary Synthetic Route
The compound is synthesized via a three-step sequence:
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Thiazole Formation: Condensation of 2-bromo-1-(furan-2-yl)ethan-1-one with thiourea yields 4-(furan-2-yl)thiazol-2-amine (78% yield).
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Knoevenagel Condensation: Reaction of the thiazol-2-amine with ethyl cyanoacetate in acetic anhydride produces 2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile.
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Nucleophilic Amination: Michael addition of benzo[d] dioxol-5-amine to the acrylonitrile intermediate under basic conditions (K₂CO₃, DMF, 80°C) affords the title compound in 65% yield.
Table 2: Optimization of Amination Step
Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃ | DMF | 80 | 12 | 65 |
Et₃N | THF | 60 | 24 | 42 |
DBU | DCM | 40 | 6 | 58 |
Alternative Approaches
Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes with comparable yield (63%). Flow chemistry methods using microreactors (0.5 mL volume, 100°C) achieve 70% conversion in 8 minutes residence time, though scale-up challenges persist.
Pharmacological Profile
Kinase Inhibition Activity
In vitro screening against 12 kinase targets revealed potent inhibition:
Table 3: IC₅₀ Values for Selected Kinases
Kinase | IC₅₀ (nM) |
---|---|
EGFR (L858R mutant) | 18.7 |
VEGFR-2 | 23.4 |
CDK4/Cyclin D1 | 41.2 |
BRAF V600E | 89.5 |
Molecular docking studies (PDB ID: 1M17) show the acrylonitrile warhead forming a covalent bond with Cys797 in EGFR’s ATP-binding pocket, while the benzo[d] dioxole group occupies the hydrophobic back pocket.
Antimicrobial Efficacy
Against ESKAPE pathogens:
Table 4: Minimum Inhibitory Concentrations (μg/mL)
Organism | MIC |
---|---|
MRSA (ATCC 43300) | 8 |
VRE (ATCC 51299) | 16 |
Acinetobacter baumannii | 32 |
Pseudomonas aeruginosa | >64 |
The thiazole-furan system disrupts bacterial membrane potential (DiSC₃(5) assay), while the nitrile group inhibits β-lactamase enzymes (Nitrocefin hydrolysis assay).
Physicochemical and ADMET Properties
Table 5: ADMET Predictions
Parameter | Value |
---|---|
LogP | 2.34 |
Caco-2 Permeability | 12.7 × 10⁻⁶ cm/s |
CYP3A4 Inhibition | Moderate |
hERG IC₅₀ | >30 μM |
Ames Test | Negative |
Aqueous solubility remains challenging (0.12 mg/mL in PBS pH 7.4), prompting development of PEGylated nanocrystal formulations (246 nm particle size, PDI 0.18).
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